![molecular formula C11H20N2O2 B166124 tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate CAS No. 134575-28-3](/img/structure/B166124.png)
tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate, also known as BAM, is a compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.
Mécanisme D'action
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate binds to the orthosteric site of nAChRs, causing a conformational change that leads to the opening of the ion channel. This allows for the influx of cations, which leads to depolarization of the cell membrane and the subsequent release of neurotransmitters.
Effets Biochimiques Et Physiologiques
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has been shown to enhance the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate in lab experiments is its selectivity for nAChRs, which allows for the study of their function in isolation. However, tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has a relatively short half-life, which limits its usefulness in long-term experiments.
Orientations Futures
Future research on tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate could focus on improving its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate could be used in conjunction with other tools, such as optogenetics and calcium imaging, to further elucidate the function of nAChRs in the brain. Finally, tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate could be studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate can be synthesized through a multistep process that involves the reaction of tert-butyl carbamate with 2-methyl-3-azabicyclo[3.1.0]hexan-6-one. The resulting product is then treated with trifluoroacetic acid to obtain tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate in high yield.
Applications De Recherche Scientifique
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has been studied for its potential use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors play a crucial role in a variety of physiological processes, including learning and memory, attention, and addiction. tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has been shown to selectively bind to nAChRs, making it a useful tool for studying their function.
Propriétés
Numéro CAS |
134575-28-3 |
|---|---|
Nom du produit |
tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate |
Formule moléculaire |
C11H20N2O2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-6-8-7(5-12-6)9(8)13-10(14)15-11(2,3)4/h6-9,12H,5H2,1-4H3,(H,13,14) |
Clé InChI |
HOWBTXXCVBFYGD-UHFFFAOYSA-N |
SMILES |
CC1C2C(C2NC(=O)OC(C)(C)C)CN1 |
SMILES canonique |
CC1C2C(C2NC(=O)OC(C)(C)C)CN1 |
Synonymes |
Carbamic acid, (2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-, 1,1-dimethylethyl ester, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



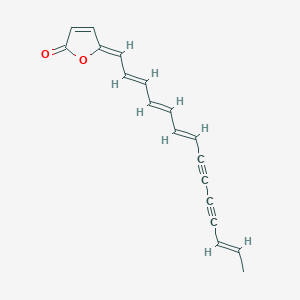
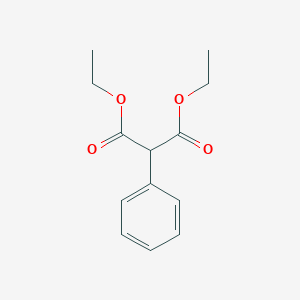
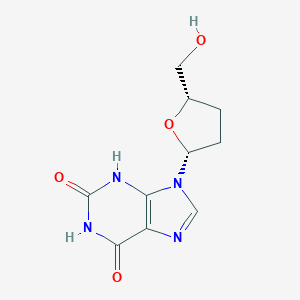
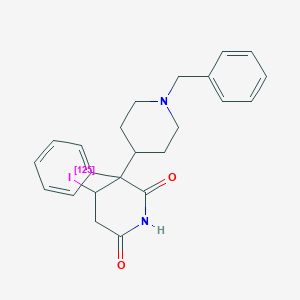
![5-[(2-Propyn-1-yloxy)methyl]pyrimidine](/img/structure/B166053.png)
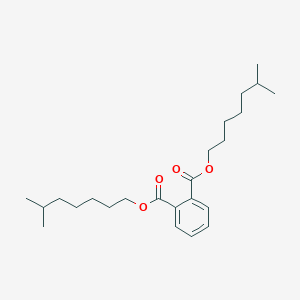
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)
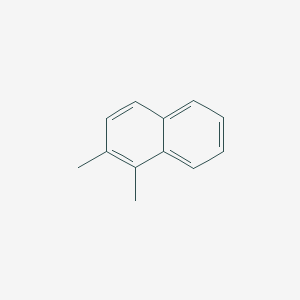
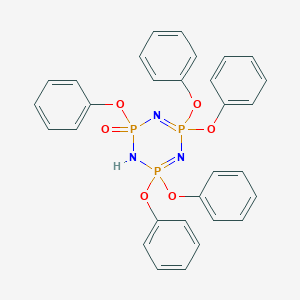
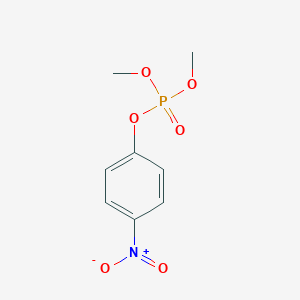
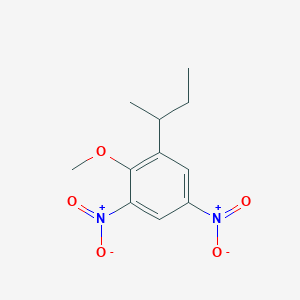
![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
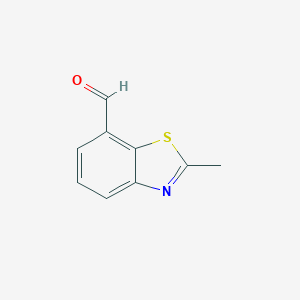
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)